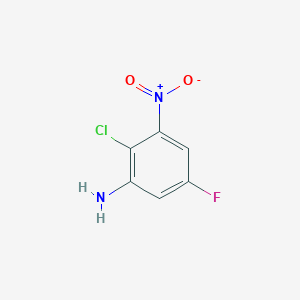

2-Chloro-5-fluoro-3-nitroaniline

Description

2-Chloro-5-fluoro-3-nitroaniline (molecular formula: C₆H₃ClFN₂O₂; molecular weight: 204.55 g/mol) is a halogenated nitroaniline derivative featuring substituents at the 2 (chloro), 3 (nitro), and 5 (fluoro) positions on the benzene ring. This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the synergistic effects of its electron-withdrawing groups (Cl, F, NO₂) on reactivity and stability.

Properties

IUPAC Name |

2-chloro-5-fluoro-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUOXLJWVADFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-nitroaniline typically involves a multi-step process. One common method is the nitration of 2-chloro-5-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-nitroaniline undergoes various chemical reactions, including:

Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Reduction: 2-Chloro-5-fluoro-3-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has shown potential in the development of:

- Anticancer Drugs : Research indicates that derivatives of 2-Chloro-5-fluoro-3-nitroaniline can exhibit cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness in inhibiting the growth of specific tumor cells, suggesting its potential as a lead compound for further drug development .

- Antibacterial Agents : The compound has been evaluated for its antibacterial properties against pathogens like Klebsiella pneumoniae. Studies have reported that modifications to the nitro group enhance its antibacterial efficacy, with minimum inhibitory concentration (MIC) values indicating significant potency against resistant strains .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals, including:

- Herbicides and Pesticides : The compound contributes to the development of effective crop protection agents. Its ability to inhibit specific biological pathways in pests makes it an attractive candidate for enhancing agricultural productivity and sustainability .

Material Science

The unique properties of this compound allow it to be explored in material science applications:

- Polymers and Coatings : Its chemical structure facilitates the creation of advanced materials with desirable properties such as thermal stability and chemical resistance. Research is ongoing to incorporate this compound into polymer formulations for improved performance in various industrial applications .

Biochemical Research

In biochemical research, this compound serves as a crucial tool for understanding biological mechanisms:

- Enzyme Inhibition Studies : Researchers utilize this compound to investigate its interactions with enzymes and receptors, providing insights into metabolic pathways and potential therapeutic targets .

Analytical Chemistry

The compound is also employed in analytical chemistry:

- Standard Reference Material : It is used as a standard in various analytical methods, aiding in the calibration and validation of techniques such as high-performance liquid chromatography (HPLC). This ensures accuracy and reliability in chemical analyses across different applications .

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial activity of this compound derivatives revealed significant efficacy against multidrug-resistant strains of Klebsiella pneumoniae. The results indicated that structural modifications could enhance antibacterial potency, with MIC values showing improved effectiveness compared to traditional antibiotics .

Case Study 2: Antifungal Properties

Another investigation assessed the antifungal properties of related compounds against Candida species. The findings demonstrated that certain derivatives displayed MIC values comparable to established antifungal agents, suggesting their potential application in treating resistant fungal infections .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-nitroaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Reactivity: The presence of chlorine and fluorine at ortho/meta positions (e.g., 2-Cl, 5-F in the target compound) enhances electron-withdrawing effects, increasing electrophilic substitution reactivity compared to mono-substituted analogues like 2-Fluoro-5-nitroaniline .

- Spectroscopic Properties : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal that fluorine’s position significantly impacts infrared (IR) and nuclear magnetic resonance (NMR) spectra due to differences in hydrogen bonding and dipole interactions .

Physicochemical Properties

- Melting Points : Fluorine’s electronegativity lowers melting points in para-substituted derivatives (e.g., 2-Fluoro-5-nitroaniline: 99–101°C ) compared to chloro-nitroanilines, which typically exhibit higher thermal stability.

- Solubility : Chlorine’s lipophilicity may reduce aqueous solubility in this compound compared to fluorine-only analogues like 4-Fluoro-2-nitroaniline .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 2-chloro-5-fluoro-3-nitroaniline while minimizing side reactions?

- Methodology : Start with a meta-substituted aniline precursor. Introduce the nitro group first via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Fluorination can be achieved using a Balz-Schiemann reaction (diazotization followed by HF or fluoroboric acid treatment). Chlorination may require electrophilic substitution with Cl₂ or a chlorinating agent like NCS (N-chlorosuccinimide), ensuring steric and electronic effects are optimized to direct substitution to the desired position. Purify intermediates via recrystallization or column chromatography to isolate isomers .

- Key Considerations : Monitor reaction progress with TLC or HPLC to detect intermediates and byproducts. Use spectroscopic data (e.g., ¹H NMR, ¹⁹F NMR) to confirm regiochemistry.

Q. What are the optimal conditions for purifying this compound to >97% purity for spectroscopic studies?

- Methodology : Employ gradient recrystallization using a solvent pair like ethanol/water or dichloromethane/hexane. For complex mixtures, use preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA). Validate purity via GC-MS or high-resolution mass spectrometry (HRMS) and ensure compliance with safety protocols for nitroaromatics (e.g., avoid dry grinding due to explosion risks) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., ¹⁹F NMR shifts) for this compound in different solvents be resolved?

- Methodology : Perform solvent-dependent NMR studies to assess hydrogen bonding and solvation effects. Compare shifts in DMSO-d₆ (polar aprotic) vs. CDCl₃ (nonpolar). Use computational chemistry (DFT calculations at the B3LYP/6-311+G(d,p) level) to model electronic environments and predict chemical shifts. Cross-reference with crystallographic data (if available) to validate substituent orientations .

- Case Study : In 4-fluoro-2-nitroaniline (CAS 364-78-3), solvent polarity caused a 2 ppm downfield shift in ¹⁹F NMR due to dipole interactions .

Q. What mechanistic insights explain the regioselectivity of nitration in halogenated aniline derivatives like 2-chloro-5-fluoroaniline?

- Methodology : Conduct kinetic studies using isotopic labeling (¹⁵N-nitration) to track nitronium ion attack. Analyze substituent effects via Hammett plots: electron-withdrawing groups (Cl, F, NO₂) meta-direct but compete for activation energy. For 2-chloro-5-fluoroaniline, nitration at the 3-position is favored due to steric hindrance at the 4-position and electronic deactivation by chlorine .

- Data Conflict Resolution : If conflicting reports exist (e.g., nitration at 4-position), re-examine reaction conditions (e.g., acid strength, temperature) using controlled experiments .

Safety and Stability

Q. What are the critical stability concerns for storing this compound, and how can decomposition products be identified?

- Methodology : Store in a desiccator at 0–6°C to prevent hydrolysis or photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and analyze degradation using LC-MS. Common decomposition pathways include nitro group reduction (to amines) or halogen displacement. For example, nitroanilines may release NOx gases under heat, requiring ventilation and inert atmospheres during handling .

Analytical Challenges

Q. How can researchers distinguish between positional isomers (e.g., 3-nitro vs. 5-nitro) in halogenated anilines using mass spectrometry?

- Methodology : Use tandem MS (MS/MS) with collision-induced dissociation (CID). Halogenated nitroanilines produce characteristic fragment ions: chlorine (m/z 35/37) and fluorine (m/z 19) losses. For 3-nitro isomers, expect a dominant [M–NO₂]⁺ peak, while 5-nitro isomers may show [M–Cl]⁺ due to steric proximity. Validate with isotopic labeling or reference standards from certified suppliers (e.g., Kanto Reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.